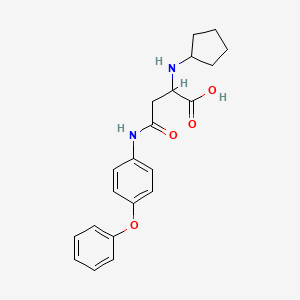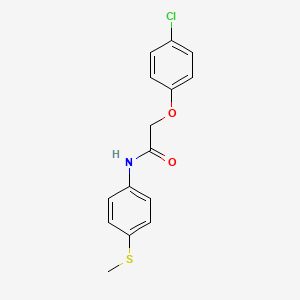
4,5-dideoxy-D-erythro-pent-4-enitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dideoxy-D-erythro-pent-4-enitol typically involves the reduction of D-erythro-pent-4-enose. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures .
Industrial Production Methods: it is generally produced in small quantities for laboratory use .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dideoxy-D-erythro-pent-4-enitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can yield saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, especially at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
4,5-Dideoxy-D-erythro-pent-4-enitol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: It serves as a model compound in studies of carbohydrate metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of metabolic disorders.
Industry: Its unique structure makes it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,5-dideoxy-D-erythro-pent-4-enitol involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in carbohydrate metabolism. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
4,5-Dideoxy-D-erythro-pent-4-ynitol: Similar structure but with a triple bond instead of a double bond.
2-O-Benzyl-4,5-dideoxy-2-C-[(Z)-2-iodoethenyl]-D-erythro-pent-4-enitol: Contains additional functional groups and is used in more specialized applications.
Uniqueness: 4,5-Dideoxy-D-erythro-pent-4-enitol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable tool in research. Its ability to undergo multiple types of reactions and its applications in diverse fields highlight its importance .
Propriétés
Numéro CAS |
100017-23-0 |
|---|---|
Formule moléculaire |
C5H10O3 |
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
(2S,3R)-pent-4-ene-1,2,3-triol |
InChI |
InChI=1S/C5H10O3/c1-2-4(7)5(8)3-6/h2,4-8H,1,3H2/t4-,5+/m1/s1 |
Clé InChI |
MHGMBRBPBZPUAD-UHNVWZDZSA-N |
SMILES isomérique |
C=C[C@H]([C@H](CO)O)O |
SMILES canonique |
C=CC(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




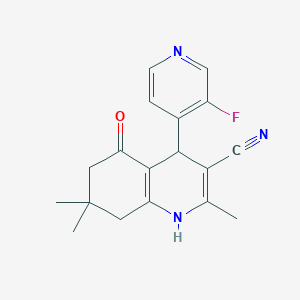

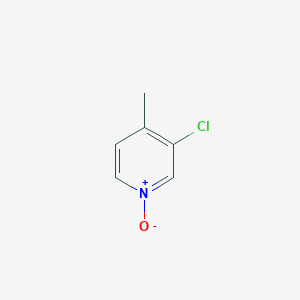




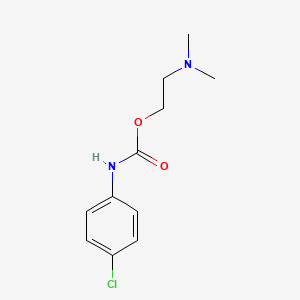
![3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B11945396.png)
![3-methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11945398.png)
